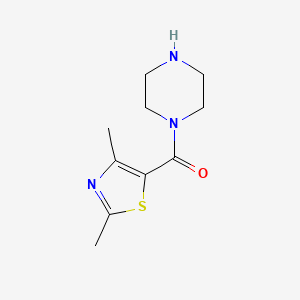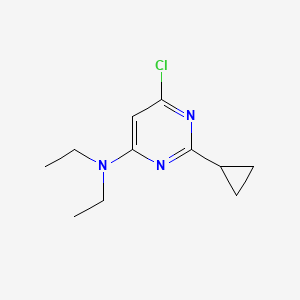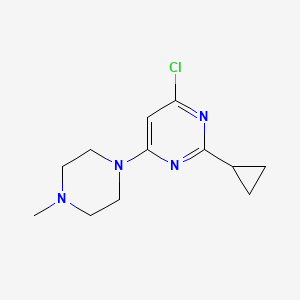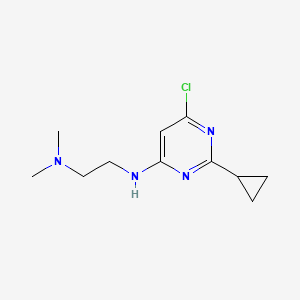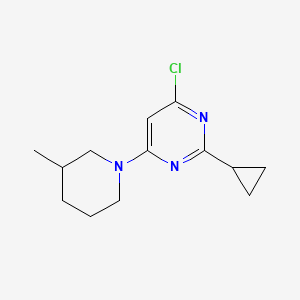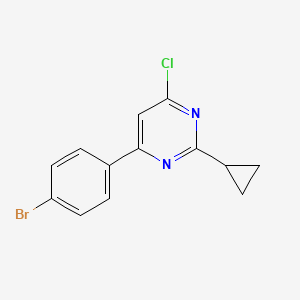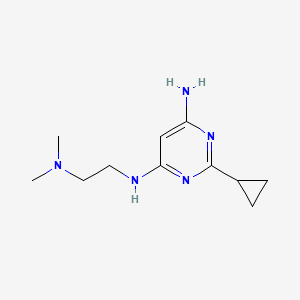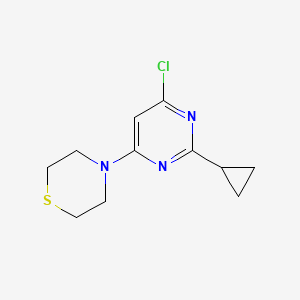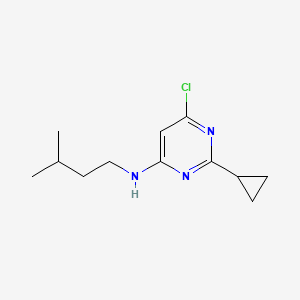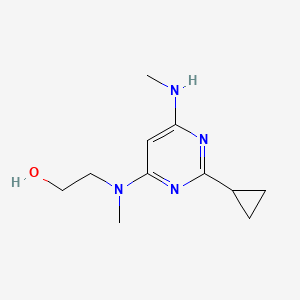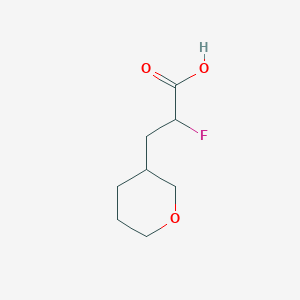![molecular formula C14H11ClFNOS B1470870 3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1443981-54-1](/img/structure/B1470870.png)
3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Übersicht
Beschreibung
The compound “3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine” is a chemical compound with a molecular weight of 241.69 . Its IUPAC name is (3-chloro-4-fluorophenyl) (1H-1lambda3-thiophen-3-yl)methanone .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H7ClFOS/c12-9-5-7(1-2-10(9)13)11(14)8-3-4-15-6-8/h1-6,15H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.69 . The storage temperature is between 28 C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Synthetic Methodologies
Significant efforts have been dedicated to developing efficient synthetic routes for thiophene derivatives, including compounds related to "3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine". For instance, Androsov et al. (2010) described a convenient approach towards 3-aminobenzo[b]thiophenes and 2-aminobenzo[b]thiophenes, showcasing methods that might be applicable to synthesizing structurally related compounds (Androsov, Solovyev, Petrov, Butcher, & Jasinski, 2010).
Electrosynthesis
Yin et al. (2011) explored the electrosynthesis of fluorinated benzo[b]thiophene derivatives, providing insights into methods for introducing fluorine into thiophene frameworks, which is relevant for the synthesis of fluorinated compounds like the one (Yin, Inagi, & Fuchigami, 2011).
Biological and Medicinal Chemistry Applications
Antitumor Activities
Some thiophene derivatives have been evaluated for their antitumor properties. Bradshaw et al. (2002) discussed the preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles, which share structural motifs with the compound of interest, indicating the potential for antitumor activity (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).
Antimicrobial Activities
Research by Holla, Bhat, and Shetty (2003) on the synthesis of novel fluorine-containing thiadiazolotriazinones as potential antibacterial agents showcases the exploration of fluorine and thiophene as key structural elements in developing new antimicrobials, hinting at the possible antimicrobial application of compounds similar to "3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine" (Holla, Bhat, & Shetty, 2003).
Herbicidal Activity
Liu Chang-chun (2006) studied the synthesis and herbicidal activity of 3-chloro-4-fluorobenzoylthiourea, demonstrating the agricultural applications of chloro-fluorobenzoyl derivatives in controlling weeds. This research suggests potential uses of related compounds in developing new herbicides (Liu Chang-chun, 2006).
Eigenschaften
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNOS/c15-9-5-4-7(6-10(9)16)13(18)12-8-2-1-3-11(8)19-14(12)17/h4-6H,1-3,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBOUMNYICQVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)C3=CC(=C(C=C3)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Cyclopropylamino)methyl]cyclobutan-1-amine](/img/structure/B1470787.png)
